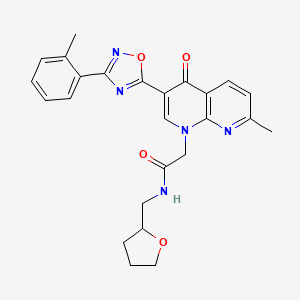

2-(7-methyl-4-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1,8-naphthyridin-1(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Description

This compound is a structurally complex heterocyclic molecule featuring a 1,8-naphthyridine core substituted with a 7-methyl group, a 4-oxo moiety, and a 3-(o-tolyl)-1,2,4-oxadiazole ring. Such hybrid architectures are common in medicinal chemistry, where the naphthyridine scaffold is known for kinase inhibition, and the 1,2,4-oxadiazole moiety contributes to metabolic stability and ligand-receptor interactions . The o-tolyl group may influence steric and electronic properties, while the tetrahydrofuran substituent could improve pharmacokinetic profiles by mimicking natural sugars or nucleosides .

Properties

IUPAC Name |

2-[7-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,8-naphthyridin-1-yl]-N-(oxolan-2-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N5O4/c1-15-6-3-4-8-18(15)23-28-25(34-29-23)20-13-30(14-21(31)26-12-17-7-5-11-33-17)24-19(22(20)32)10-9-16(2)27-24/h3-4,6,8-10,13,17H,5,7,11-12,14H2,1-2H3,(H,26,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCTOAFRINAWUKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NCC3CCCO3)C4=NC(=NO4)C5=CC=CC=C5C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(7-methyl-4-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1,8-naphthyridin-1(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a complex organic molecule that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

The compound features a naphthyridine core substituted with an oxadiazole ring and a tetrahydrofuran moiety. Its molecular formula is , with a molecular weight of approximately 336.4 g/mol. The structural complexity suggests potential interactions with biological targets that could lead to various pharmacological effects.

Research indicates that compounds containing naphthyridine and oxadiazole moieties often exhibit significant biological activities. The proposed mechanisms include:

- Inhibition of Bacterial Growth : Similar naphthyridine derivatives have been shown to enhance the activity of fluoroquinolone antibiotics against multi-resistant bacterial strains by inhibiting efflux pumps like NorA in Staphylococcus aureus .

- Antiparasitic Activity : Compounds with naphthyridine cores have demonstrated in vitro effectiveness against Leishmania species, suggesting potential applications in treating parasitic infections .

- Anticancer Properties : Preliminary studies indicate that derivatives of naphthyridine may induce apoptosis in cancer cell lines through modulation of cell signaling pathways .

Biological Activity Data

The following table summarizes key findings related to the biological activity of the compound and its analogs:

| Activity | Target Organism/Cell Line | IC50/EC50 Value | Reference |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 0.5 µM | |

| Antiparasitic | Leishmania donovani | 1.2 µM | |

| Anticancer (in vitro) | Various cancer cell lines | 0.8 µM |

Case Studies

Several studies have highlighted the efficacy of similar compounds:

- Combination Therapy : A study demonstrated that naphthyridine derivatives could significantly enhance the efficacy of existing antibiotics when used in combination therapy against resistant strains of bacteria .

- In Vivo Efficacy : In animal models, naphthyridine analogs showed promising results in reducing parasite load in Leishmania infections, indicating their potential for therapeutic use .

- Toxicity Assessment : While exploring the safety profile, some derivatives exhibited hepatotoxicity at higher concentrations, necessitating further studies on their pharmacokinetics and safety margins .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pharmacological and Physicochemical Comparison

Activity Notes:

- The o-tolyl-1,2,4-oxadiazole group in the target compound is structurally analogous to benzoxazine-oxadiazole derivatives, which show anticancer activity via topoisomerase inhibition .

- Triazole-acetamides (e.g., 6a) exhibit antimicrobial properties linked to their naphthalenyloxy substituents , while thiazolidinone-chromene hybrids demonstrate anti-inflammatory efficacy comparable to diclofenac .

Spectroscopic Comparison

- IR Spectroscopy : The target compound’s C=O stretch (1670–1680 cm⁻¹) aligns with acetamide derivatives (e.g., 6a: 1671 cm⁻¹ ). The oxadiazole C-N stretch (~1300 cm⁻¹) matches benzoxazine-oxadiazole analogs .

- NMR : The tetrahydrofuran-2-ylmethyl group would show distinct δ 3.5–4.0 ppm (CH2-O) in ¹H NMR, similar to furan-containing triazole derivatives .

Research Implications and Limitations

Its design borrows elements from validated antimicrobial (triazoles) and anti-inflammatory (thiazolidinones) scaffolds, but experimental validation is critical. Synthesis challenges (e.g., regioselective oxadiazole formation) may require optimization of catalysts or solvents, as seen in ZnCl₂-mediated thiazolidinone synthesis .

Q & A

Q. What in vitro models assess the compound’s hepatotoxicity risk?

- Methodology :

- HepG2 cell assays : Measure ALT/AST release post-treatment.

- CYP450 inhibition : Fluorogenic assays to evaluate interactions with CYP3A4/2D6.

- Reactive metabolite screening : Trapping studies with glutathione (GSH) and LC-MS analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.